molecular formula C6H9NO B1581326 Cyclopentyl isocyanate CAS No. 4747-71-1

Cyclopentyl isocyanate

Cat. No. B1581326
Key on ui cas rn: 4747-71-1
M. Wt: 111.14 g/mol
InChI Key: CZALJDQHONFVFU-UHFFFAOYSA-N
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Patent
US09447110B2

Procedure details

To isoquinolin-5-amine (0.23 g, 1.595 mmol) in DCM (5 mL) was added DIEA (0.557 mL, 3.19 mmol) and isocyanatocyclopentane (0.180 mL, 1.595 mmol). After 24 h, the reaction was quenched with H2O (15 mL) and extracted with EtOAc (3×30 mL). The combined organic layers were washed with brine (10 mL) and dried (MgSO4). The impure yellow solid was collected and was carried onto the next step. MS (ESI) m/z: 256 (M+H)+.
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
0.557 mL
Type
reactant
Reaction Step One
Quantity
0.18 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([NH2:11])[C:5]=2[CH:4]=[CH:3][N:2]=1.CCN(C(C)C)C(C)C.[N:21]([CH:24]1[CH2:28][CH2:27][CH2:26][CH2:25]1)=[C:22]=[O:23]>C(Cl)Cl>[CH:24]1([NH:21][C:22]([NH:11][C:6]2[CH:7]=[CH:8][CH:9]=[C:10]3[C:5]=2[CH:4]=[CH:3][N:2]=[CH:1]3)=[O:23])[CH2:28][CH2:27][CH2:26][CH2:25]1

Inputs

Step One
Name
Quantity
0.23 g
Type
reactant
Smiles
C1=NC=CC=2C(=CC=CC12)N
Name
Quantity
0.557 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
0.18 mL
Type
reactant
Smiles
N(=C=O)C1CCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with H2O (15 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×30 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The impure yellow solid was collected

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
C1(CCCC1)NC(=O)NC1=C2C=CN=CC2=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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